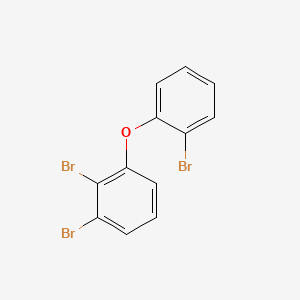

1,2-Dibromo-3-(2-bromophenoxy)benzene

Description

Properties

IUPAC Name |

1,2-dibromo-3-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNGWCVCSHJUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80772293 | |

| Record name | 1,2-Dibromo-3-(2-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80772293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-74-1 | |

| Record name | 2,2',3-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-3-(2-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80772293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3800VA7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of Phenol

The initial step involves brominating phenol or a substituted phenol to yield a dibromophenol intermediate. This is generally achieved by controlled bromination using bromine or N-bromosuccinimide under mild conditions to avoid overbromination or side reactions. The regioselectivity is influenced by the activating effect of the hydroxyl group directing bromination ortho and para to the phenol.

Formation of 1,2-Dibromo-3-(2-bromophenoxy)benzene

The key step is the formation of the ether bond between a brominated phenol and a brominated aryl halide (often 2-bromophenol or 2-bromophenyl derivatives). The reaction can be carried out via nucleophilic aromatic substitution or Ullmann-type coupling under copper catalysis.

- Typical Conditions:

- Base: Potassium carbonate or sodium hydroxide to deprotonate the phenol.

- Catalyst: Copper powder or copper(I) salts to facilitate ether formation.

- Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

- Temperature: Elevated temperatures (100–150 °C) to drive the coupling.

Representative Experimental Procedure (Based on Vulcanchem Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination of Phenol | Phenol + Br2, solvent (e.g., acetic acid), room temp to mild heating | Introduces bromine atoms ortho to hydroxyl | High regioselectivity, moderate to high yield |

| 2. Ether Formation | 2-bromophenol + dibromophenol derivative, K2CO3, Cu catalyst, DMF, 120°C, 12 h | Formation of diphenyl ether linkage | Moderate to good yield; purification by chromatography |

| 3. Final Bromination (if needed) | NBS or Br2, solvent, controlled temp | Install remaining bromine substituent | High yield, careful control to avoid polybromination |

Summary Table of Preparation Methods

| Method Step | Reaction Type | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination of Phenol | Electrophilic aromatic substitution | Br2 or NBS | Mild heating, acetic acid or solvent | High regioselectivity, simple | Requires control to avoid overbromination |

| Ether Formation | Ullmann-type coupling | 2-bromophenol, K2CO3, Cu catalyst | 100–150 °C, DMF or DMSO | Efficient ether bond formation, scalable | Requires elevated temp and catalyst |

| Additional Bromination | Electrophilic aromatic substitution | Br2 or NBS | Controlled temp, solvent | Completes bromination pattern | Risk of polybromination |

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-(2-bromophenoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

1,2-Dibromo-3-(2-bromophenoxy)benzene has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs and therapeutic agents.

Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Environmental Studies: The compound is studied for its environmental impact and behavior in various ecosystems.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-(2-bromophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Dibromo-3-(3-bromophenoxy)benzene (CAS 147217-76-3)

- Structure: The bromophenoxy group is at the meta position (3-bromophenoxy) on the central benzene ring.

- Reactivity: The electron-withdrawing effect of bromine in the meta position may direct electrophilic substitution differently, favoring para positions on the phenoxy ring .

- Applications : Marketed as PBDE 20 (polybrominated diphenyl ether), it is historically used as a flame retardant, though its environmental persistence raises concerns .

1,2-Dibromo-4-(3-bromophenoxy)benzene (CAS 147217-80-9)

- Structure: The bromophenoxy group is at position 4 on the central benzene ring.

- Key Differences :

Brominated Biphenyl Analogs

Tetrabromobiphenyl (CAS 40088-45-7)

- Structure : Contains two benzene rings (biphenyl) with four bromine atoms.

- Molecular Formula : C₁₂H₆Br₄ (MW: 469.79 g/mol).

- Key Differences: Planarity: The biphenyl structure allows conjugation, enhancing UV absorption and electronic delocalization. Environmental Impact: Higher bromination increases persistence in ecosystems, leading to stricter regulatory scrutiny compared to mono-ring brominated compounds .

Halogenated Derivatives with Heteroatoms

1,2-Dibromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

- Structure : Features difluoromethoxy (–OCHF₂) and trifluoromethyl (–CF₃) groups.

- Molecular Formula : C₈H₃Br₂F₅O (MW: 375.83 g/mol).

- Applications: Fluorinated analogs are explored in agrochemicals and pharmaceuticals due to improved metabolic stability .

Brominated Aniline Derivatives

2,3-Dibromoaniline

- Structure : Benzene ring with bromine at positions 2 and 3 and an amine (–NH₂) group.

- Key Differences: Reactivity: The amine group enables participation in diazotization and coupling reactions, unlike the ether-linked phenoxy group in the target compound. Synthesis: Synthesized via nitration and reduction of 1,2-dibromobenzene, contrasting with the radical cross-condensation pathways used for bromophenoxy derivatives .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1,2-Dibromo-3-(2-bromophenoxy)benzene | Not Provided | C₁₂H₇Br₃O | 406.89 | Ortho-substituted phenoxy group; high steric hindrance. |

| 1,2-Dibromo-3-(3-bromophenoxy)benzene (BDE 20) | 147217-76-3 | C₁₂H₇Br₃O | 406.89 | Meta-substituted phenoxy group; used as flame retardant. |

| Tetrabromobiphenyl | 40088-45-7 | C₁₂H₆Br₄ | 469.79 | Biphenyl structure; high environmental persistence. |

| 2,3-Dibromoaniline | 626-43-7 | C₆H₅Br₂N | 250.92 | Amine group enables diazotization; synthesized via nitration. |

| 1,2-Dibromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene | Not Provided | C₈H₃Br₂F₅O | 375.83 | Fluorinated substituents; enhanced metabolic stability. |

Research Findings and Implications

- Synthetic Pathways: Bromophenoxy derivatives like 1,2-Dibromo-3-(2-bromophenoxy)benzene may form via radical cross-condensation of bromophenoxy radicals, as observed in analogous chlorophenoxy systems .

- Impurity Effects : Contaminants (e.g., epichlorohydrin in DBCP) significantly influence mutagenicity, underscoring the need for high-purity synthesis of brominated aromatics .

- Stability Under Irradiation : Studies on benzene derivatives (e.g., electron-stimulated desorption) suggest brominated compounds may exhibit unique fragmentation patterns under electron impact, relevant to mass spectrometry analysis .

Biological Activity

1,2-Dibromo-3-(2-bromophenoxy)benzene (CAS No. 147217-74-1) is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on the latest research findings.

- Molecular Formula : C₁₂H₇Br₃O

- Molecular Weight : 368.89 g/mol

- IUPAC Name : 1,2-Dibromo-3-(2-bromophenoxy)benzene

- Structure : The compound features a biphenyl structure with two bromine atoms on one ring and a bromophenoxy group on the other.

Synthesis

The synthesis of 1,2-Dibromo-3-(2-bromophenoxy)benzene typically involves the bromination of phenolic compounds followed by coupling reactions. Specific synthetic routes can vary but often include:

- Bromination of Phenol : The initial step involves brominating phenol to introduce bromine substituents.

- Coupling Reaction : The brominated phenol is then reacted with another brominated aromatic compound to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2-Dibromo-3-(2-bromophenoxy)benzene. It has shown activity against various cancer cell lines, including:

- Inhibition of Tubulin Polymerization : Similar to other known tubulin inhibitors, this compound has demonstrated the ability to disrupt microtubule dynamics, which is crucial for cancer cell division. In vitro studies indicate that it can inhibit tubulin polymerization with IC₅₀ values comparable to established agents like combretastatin A-4 (CA-4) .

The mechanism through which 1,2-Dibromo-3-(2-bromophenoxy)benzene exerts its biological effects primarily involves:

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and cytochrome c release in cancer cells, suggesting it triggers apoptotic pathways .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted across different cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Disrupts microtubule formation |

| MDA-MB-231 (Breast Cancer) | 20 | Inhibits cell proliferation |

These results indicate that the compound possesses significant anticancer activity across multiple types of cancer cells.

Case Studies

Several case studies have documented the effects of 1,2-Dibromo-3-(2-bromophenoxy)benzene in vivo and in vitro:

- Study on Human Myeloid Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HL-60 and U937 cell lines after 24 hours of exposure at concentrations as low as 100 nM .

- Animal Model Research : In vivo studies using mouse models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent against certain cancers.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,2-Dibromo-3-(2-bromophenoxy)benzene, and how can purity be maximized?

Methodological Answer:

- Bromination Optimization : Use controlled stoichiometry (e.g., 2.5 equivalents of Br₂ per aromatic ring) and a catalyst like FeBr₃ to minimize polybromination byproducts. Temperature should be maintained at 0–5°C to slow side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are effective. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and NMR (deuterated chloroform, δ 7.2–7.8 ppm for aromatic protons) .

Q. How can researchers distinguish between structural isomers of brominated phenoxybenzenes during characterization?

Methodological Answer:

- NMR Analysis : Compare coupling constants in ¹H NMR: ortho-substituted protons show larger coupling (~8–10 Hz) vs. meta (~2–3 Hz). ¹³C NMR can identify substituent positions via chemical shifts (e.g., para-Br at ~125 ppm vs. meta-Br at ~130 ppm) .

- GC-MS : Use electron ionization (EI) to fragment isomers; distinct fragmentation patterns (e.g., loss of Br or phenoxy groups) confirm structures .

Q. What safety protocols are critical for handling 1,2-Dibromo-3-(2-bromophenoxy)benzene in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately and neutralize with sodium bicarbonate before disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of bromination in polyhalogenated benzene derivatives?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor product ratios via HPLC. DFT calculations (e.g., Gaussian software) can predict activation energies for bromination at different positions .

- Isotopic Labeling : Use deuterated analogs (e.g., 1-bromo-2,6-difluorobenzene-d₃) to track substituent effects on reaction pathways .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for Ullmann-type coupling reactions involving this compound?

Methodological Answer:

- Controlled Variable Testing : Compare catalysts (CuI vs. Pd(PPh₃)₄), ligands (1,10-phenanthroline vs. BINAP), and solvents (DMF vs. toluene) under identical conditions (e.g., 110°C, 24 hr). Analyze yields via GC-MS and kinetics via in-situ IR .

- Statistical Analysis : Apply ANOVA to evaluate the significance of variables (e.g., solvent polarity, catalyst loading) on yield discrepancies .

Q. How can researchers design experiments to assess the compound’s potential as a bioactive scaffold in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition Assays : Test against β-secretase (BACE1) using fluorescence resonance energy transfer (FRET) substrates. IC₅₀ values <10 μM indicate high potency .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites. Prioritize derivatives with improved binding affinity and metabolic stability .

Q. What methodologies validate the environmental persistence of 1,2-Dibromo-3-(2-bromophenoxy)benzene in aquatic systems?

Methodological Answer:

- Biodegradation Studies : Expose the compound to Sphingomonas spp. cultures in minimal media. Monitor degradation via LC-MS over 14 days. Half-life >30 days indicates high persistence .

- Photolysis Testing : Use UV-C lamps (254 nm) to simulate sunlight-driven degradation. Quantify brominated byproducts (e.g., dibenzofurans) via GC-MS .

Data Analysis & Application-Oriented Questions

Q. How can researchers reconcile conflicting data on the compound’s thermal stability in polymer matrices?

Methodological Answer:

- TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). Discrepancies may arise from moisture content or matrix interactions (e.g., epoxy vs. polyurethane) .

- Controlled Replication : Standardize sample preparation (e.g., drying at 60°C for 24 hr) to minimize variability .

Q. What advanced techniques characterize the compound’s role in cross-coupling reactions for conductive polymers?

Methodological Answer:

Q. How can computational models predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.